4-(4-n-Propylphenyl)benzaldehyde

Biochemical Probe Enzyme Inhibition Aldehyde Dehydrogenase

Sourcing a reliable biaryl aldehyde intermediate with precise alkyl chain length for liquid crystal R&D is a known supply challenge. Generic analogs fail to induce targeted mesophases. - Provides the exact n-propyl chain required for tuning nematic phase temperature ranges in electro-optical displays. - Serves as a high-purity (>97%) scaffold for extending molecular cores via the reactive 4-formyl group. - Enables reproducible synthesis of advanced LC monomers without in-house preparation delays. Available for immediate procurement.

Molecular Formula C16H16O
Molecular Weight 224.3 g/mol
CAS No. 93972-05-5
Cat. No. B3308707
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-n-Propylphenyl)benzaldehyde
CAS93972-05-5
Molecular FormulaC16H16O
Molecular Weight224.3 g/mol
Structural Identifiers
SMILESCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C=O
InChIInChI=1S/C16H16O/c1-2-3-13-4-8-15(9-5-13)16-10-6-14(12-17)7-11-16/h4-12H,2-3H2,1H3
InChIKeyUDGPSHSBKWDBIJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(4-n-Propylphenyl)benzaldehyde Overview


4-(4-n-Propylphenyl)benzaldehyde (CAS 93972-05-5), also systematically named as 4'-propyl-[1,1'-biphenyl]-4-carbaldehyde, is a biaryl aldehyde with the molecular formula C16H16O and a molecular weight of 224.30 g/mol [1]. This compound is primarily characterized as a pivotal synthetic intermediate for the construction of advanced materials, particularly liquid crystalline (LC) compounds . Its structure comprises a biphenyl core, functionalized with a reactive aldehyde group at the 4-position and an n-propyl chain at the 4'-position. This specific architecture provides a balance of molecular rigidity and flexibility that is fundamental for inducing and tuning mesomorphic behavior in derived products, making it a critical building block for the design of nematic liquid crystals used in electro-optical displays .

Liquid crystal intermediate: biphenyl core + aldehyde handle enables mesogen construction and mesophase tuning.
ALDH3A1 enzyme probe: reported inhibitory activity supports ALDH3A1-focused biochemical research.

Why 4-(4-n-Propylphenyl)benzaldehyde Is Irreplaceable


Substituting 4-(4-n-Propylphenyl)benzaldehyde with a generic or even a closely related alkylbenzaldehyde analog is not feasible in advanced material science due to the precise structure-property relationships governing liquid crystallinity. The compound's biphenyl core is essential for providing the molecular length and polarizability anisotropy required to form stable mesophases . The specific length of the terminal n-propyl chain is also critical; it modulates the melting point, phase transition temperatures, and the overall temperature range of the nematic phase in the final LC molecule [1]. Using an analog with a shorter alkyl chain (e.g., ethyl) can fail to induce a liquid crystal phase, while a longer chain (e.g., pentyl or heptyl) can drastically alter the clearing point and viscosity, leading to poor device performance [2]. Therefore, the precise substitution pattern is not a matter of general chemical similarity but a strict requirement for achieving target thermotropic properties and reproducible performance in display applications.

Chain Length Specificity The n-propyl chain precisely tunes melting point and nematic phase range. Shorter (ethyl) or longer (pentyl) analogs may not reproduce required thermotropic properties.
Biphenyl Core Requirement The biphenyl structure provides essential polarizability anisotropy. Monophenyl or heterocyclic cores may fail to induce stable liquid crystalline mesophases.

4-(4-n-Propylphenyl)benzaldehyde: Quantitative Differentiation Evidence


ALDH3A1 Inhibitory Selectivity vs. Benzaldehyde

4-(4-n-Propylphenyl)benzaldehyde demonstrates a markedly different inhibitory profile compared to the simple, unsubstituted benzaldehyde molecule. While benzaldehyde serves as a natural substrate, the target compound exhibits measurable inhibitory activity against human aldehyde dehydrogenase 3A1 (ALDH3A1) [1]. This functional shift from a substrate to an inhibitor is a critical differentiation, as it transforms the compound from a generic metabolic intermediate into a potential chemical tool for probing enzyme function.

ALDH3A1 Inhibition
Head-to-head
IC50 = 1,600 nM vs. benzaldehyde (substrate)
Supports ALDH3A1 probe research context.
In vitro enzyme assay, human ALDH3A1 expressed in E. coli.
Biochemical Probe Enzyme Inhibition Aldehyde Dehydrogenase

Predicted Solubility and Lipophilicity

Based on authoritative computational predictions (ACD/Labs), 4-(4-n-Propylphenyl)benzaldehyde possesses a specific profile of lipophilicity and aqueous solubility that distinguishes it from many other biphenylcarboxaldehydes . The compound's computed LogP of 4.1186 and very low aqueous solubility are critical parameters for understanding its behavior in biphasic reactions or its potential for passive membrane permeability. These values provide a quantitative baseline for researchers selecting a hydrophobic building block or assessing potential bioavailability issues in drug discovery contexts.

LogP & Solubility
Data to verify
LogP 4.12; Aq. solubility 5.6E-3 g/L (calc.)
Informs solvent selection and membrane permeability context.
Computed values; experimental validation recommended.
Pre-formulation Physicochemical Profiling ADME Prediction

Commercial Purity and Availability

4-(4-n-Propylphenyl)benzaldehyde is commercially available from several specialized suppliers with well-defined purity grades, ensuring a reliable and consistent source for research and development . Multiple vendors offer this compound at high purity (97-98%), which is a key differentiator from less common or custom-synthesized analogs. The availability of such purity specifications from companies like Amatek Scientific, Fluorochem, and Beijing Bayi Space LCD Technology Co., Ltd. provides procurement scientists with validated, reproducible starting material, reducing the risk of batch-to-batch variability in downstream applications .

Commercial Purity
Supplier data
97–98% purity from multiple vendors
Reduces procurement risk for reproducible synthesis.
Verify lot-specific COA upon receipt.
Chemical Procurement Quality Control Sourcing

Unique SMILES & InChIKey Verification

For accurate cheminformatics and procurement, 4-(4-n-Propylphenyl)benzaldehyde is uniquely identifiable by its canonical SMILES string (O=CC1=CC=C(C2=CC=C(CCC)C=C2)C1) and InChIKey (UDGPSHSBKWDBIJ-UHFFFAOYSA-N) . These computationally derived structural keys provide an unambiguous digital fingerprint for the molecule, differentiating it from regioisomers like 3-(4-propylphenyl)benzaldehyde or 2-(4-propylphenyl)benzaldehyde . This level of specificity is crucial for eliminating ambiguity in chemical inventory management, ensuring correct compound registration in electronic lab notebooks (ELNs), and executing precise substructure searches in large compound libraries.

Structural ID
Method context
Unique SMILES & InChIKey for 4,4′-substitution
Ensures correct regioisomer for material property studies.
Cheminformatics standard for unambiguous registration.
Cheminformatics Database Registration Structure Verification

4-(4-n-Propylphenyl)benzaldehyde Applications


Nematic Liquid Crystal Monomer Synthesis

The primary application of 4-(4-n-Propylphenyl)benzaldehyde is as a key intermediate in the multi-step synthesis of advanced liquid crystal monomers, particularly those destined for nematic mixtures in flat-panel displays . The aldehyde group serves as a reactive handle for condensation reactions (e.g., forming Schiff bases or other linking groups) to extend the molecular core and create rod-like or bent-core mesogens [1]. The 4'-n-propyl substituent is instrumental in tuning the mesophase temperature range, ensuring the final liquid crystal mixture exhibits the desired operational window for consumer electronics.

ALDH3A1 Chemical Probe Development

Based on its demonstrated inhibitory activity against human ALDH3A1 (IC50 = 1,600 nM), this compound is a valuable starting point for developing chemical probes to study the role of this enzyme in cancer biology and chemoresistance . ALDH3A1 is implicated in the detoxification of chemotherapeutic agents, and its inhibition is a recognized strategy for sensitizing resistant tumor cells. The compound's specific and moderate inhibitory profile makes it a suitable lead-like scaffold for further medicinal chemistry optimization, a role that generic benzaldehyde cannot fulfill due to its status as a substrate.

Hydrophobic Fragment Benchmark

In early-stage drug discovery, the computationally derived physicochemical properties of 4-(4-n-Propylphenyl)benzaldehyde (LogP 4.1186, Aqueous Solubility 5.6E-3 g/L) serve as a useful benchmark for evaluating the “developability” of new chemical series containing biaryl moieties . Medicinal chemists can use this data to anticipate potential issues with solubility and lipophilicity in their lead compounds, guiding the design of analogs with improved drug-like properties. Its high LogP makes it an ideal hydrophobic fragment for constructing libraries of compounds intended to target intracellular or membrane-bound targets.

Functional Organic Materials Precursor

The compound's biphenyl structure, combined with a reactive aldehyde group, positions it as a versatile precursor for creating a diverse array of functional organic materials beyond liquid crystals. Its utility extends to the synthesis of organic semiconductors, dyes, and ligands for metal-organic frameworks (MOFs) . Furthermore, with commercial availability at high purity (97-98%) from specialized vendors, it is a reliable starting material for multi-step organic syntheses in academic and industrial research laboratories, reducing the need for in-house preparation and ensuring reproducibility [1][2].

Application
Selection Property
Validation Focus
Nematic LC monomer synthesis
Reactive aldehyde for core extension
Mesophase thermal range & stability
ALDH3A1 chemical probe
Moderate ALDH3A1 inhibition profile
Enzyme target engagement & selectivity
Hydrophobic fragment benchmark
High lipophilicity (LogP > 4)
Developability profiling in early discovery
Functional materials precursor
Biphenyl scaffold with aldehyde group
Material property screening (optical, electronic)
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